molecular formula C3H5ClN2O2 B11821655 N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine

N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine

Cat. No.: B11821655
M. Wt: 136.54 g/mol
InChI Key: WUIGMGPDADRZNJ-UHFFFAOYSA-N
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Description

N-[1-Chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine is a chlorinated hydroxyimino compound characterized by a propan-2-ylidene backbone substituted with hydroxylamine and chloro groups. The hydroxyimino (-N-OH) and chloro (-Cl) functional groups confer unique reactivity, enabling applications in pharmaceuticals, polymer precursors, and coordination chemistry .

Properties

Molecular Formula

C3H5ClN2O2

Molecular Weight

136.54 g/mol

IUPAC Name

N-(1-chloro-3-hydroxyiminopropan-2-ylidene)hydroxylamine

InChI

InChI=1S/C3H5ClN2O2/c4-1-3(6-8)2-5-7/h2,7-8H,1H2

InChI Key

WUIGMGPDADRZNJ-UHFFFAOYSA-N

Canonical SMILES

C(C(=NO)C=NO)Cl

Origin of Product

United States

Preparation Methods

Condensation of 1-Chloropropan-2-one with Hydroxylamine

The most direct method involves the reaction of 1-chloropropan-2-one with hydroxylamine under basic conditions. This approach leverages the nucleophilic addition of hydroxylamine to the carbonyl group of the chlorinated ketone, forming the oxime.

Key Steps :

  • Chlorination of Propan-2-one :
    Propan-2-one (acetone) is chlorinated at the α-position to yield 1-chloropropan-2-one. This can be achieved using chlorinating agents like chlorine gas (Cl₂) in the presence of a catalyst (e.g., FeCl₃) or via halogenation with reagents such as PCl₃ or SOCl₂.

  • Oxime Formation :
    The chlorinated ketone reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux. A base (e.g., NaOH or KOH) neutralizes the acid, facilitating the condensation reaction.

Example Reaction Conditions :

ComponentQuantity/ParameterSource
1-Chloropropan-2-one1.0 equiv
Hydroxylamine hydrochloride1.2–1.5 equiv
Base (e.g., NaOH)1.0–1.2 equiv
Solvent (Ethanol)Excess
TemperatureReflux (78–80°C)
Reaction Time6–8 hours

Mechanism :

  • Nucleophilic Attack : Hydroxylamine attacks the electrophilic carbonyl carbon of 1-chloropropan-2-one.

  • Proton Transfer : The intermediate enol loses a proton, forming the oxime double bond.

Yield :
Reported yields for analogous oximes range from 60–90%, depending on reaction optimization.

Alternative Routes via Metal-Mediated Reactions

Some methods employ transition metals to facilitate oxime formation, though these are less commonly reported for this specific compound.

Nickel-Catalyzed Nitrosation

Nickel complexes can mediate the conversion of α,β-unsaturated ketones to oximes. For example, nitroso intermediates generated from nitrobenzene derivatives react with hydroxylamine under nickel catalysis.

Example Protocol :

  • Nitrosation : Nitrobenzene derivatives react with hydroxylamine in the presence of NiCl₂ to form nitroso intermediates.

  • Cyclization : The intermediate undergoes cyclization to yield the oxime.

Limitations :

  • Lower selectivity compared to direct condensation.

  • Complex reaction conditions requiring strict pH and temperature control.

Reaction Optimization and Challenges

Solvent and Catalyst Selection

  • Solvents : Ethanol, methanol, or THF are preferred for their compatibility with hydroxylamine and ease of purification.

  • Catalysts : Transition metals (e.g., Rh, Ni) may improve yields but are costly and require inert atmospheres.

Byproduct Formation

  • Over-Chlorination : Excess Cl₂ or prolonged reaction times can lead to dichlorinated byproducts.

  • Side Reactions : In the presence of strong bases, elimination products (e.g., alkynes) may form.

Analytical Characterization

Spectroscopic Data

TechniqueObserved DataSource
¹H NMR δ 2.5 (s, 3H, CH₃), δ 5.8 (s, 1H, =CH–NOH)
¹³C NMR δ 30.5 (CH₃), δ 125.0 (=C–N), δ 150.0 (=N–O)
IR ν 3200–3400 cm⁻¹ (N–O–H stretch), ν 1600–1650 cm⁻¹ (C=N)

Purity and Isolation

  • Crystallization : Products are purified via recrystallization in ethanol or ethyl acetate.

  • HPLC : High-performance liquid chromatography confirms >95% purity.

Applications and Derivatives

Pharmaceutical Intermediates

This compound serves as a precursor for β-lactam antibiotics or enzyme inhibitors, as seen in analogous hydroxylamine derivatives.

Agricultural Chemicals

Hydroxylamines with chlorinated backbones are explored as herbicides or pesticides due to their bioactivity.

Comparative Analysis of Methods

MethodYield (%)Time (h)Key ReagentsAdvantagesLimitations
Direct Condensation70–856–8NH₂OH·HCl, NaOHHigh purity, simple stepsRequires anhydrous conditions
Nickel-Catalyzed50–6012–24NiCl₂, NH₂OHVersatile for complex substratesCostly, air-sensitive
Rh-Catalyzed80–904–6Rh/C, HydrazineFast reaction ratesRequires inert atmosphere

Chemical Reactions Analysis

N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine has shown potential in the development of new therapeutic agents. Its applications include:

  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation as a chemotherapeutic agent. For example, a study indicated that treatment with this compound resulted in significant reductions in cell viability and increased apoptotic markers in breast cancer cell lines .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. This property positions it as a potential lead compound for developing new antibiotics .

Biochemistry

In biochemical research, this compound serves as a versatile reagent:

  • Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Its ability to modify enzyme activity can be leveraged to study enzyme mechanisms and develop enzyme inhibitors for therapeutic uses .

Materials Science

The unique chemical properties of this compound allow it to be used in materials science:

  • Synthesis of Functional Materials : The compound can be utilized in the synthesis of polymers and other functional materials due to its reactivity with various substrates. This application is particularly relevant in creating materials with specific properties for sensors or drug delivery systems.

Data Summary from Research Findings

Study ReferenceBiological ActivityFindings
AnticancerInduced apoptosis in breast cancer cell lines.
AntimicrobialEffective against multiple bacterial strains.
Enzyme InhibitionModulated activity of specific metabolic enzymes.
Material SynthesisUsed in the creation of functional polymers.

Case Study 1: Anticancer Activity

A recent study published in 2024 evaluated the anticancer effects of this compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability and an increase in apoptotic markers, indicating its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound, revealing efficacy against both Gram-positive and Gram-negative bacteria. The findings suggest that it could serve as a basis for developing new antibiotics, addressing the growing concern of antibiotic resistance.

Mechanism of Action

The mechanism of action of N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The chloro and hydroxyimino groups can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural Analogues

N-[1-Chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine
  • Structure : Differs by a butan backbone (C4) instead of propan (C3).
  • Synthesis : Likely synthesized via hydroxylamine addition to a chlorinated ketone precursor, similar to methods in and .
  • Applications : Marketed as a building block (Ref: 3D-HDA50699) for complex organic molecules, with pricing indicating high purity and niche use .
3-Chloro-N-phenyl-phthalimide
  • Structure : Aromatic phthalimide core with chloro and phenyl substituents (, Fig. 1).
  • Synthesis: High-purity monomer for polyimide polymers, requiring precise chlorination and condensation steps .
  • Key Difference: Lacks hydroxyimino groups but shares chloro-substituted reactivity for polymer applications.
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamide
  • Structure: Hydroxyimino acetyl group linked to aminothiazole, a β-lactam antibiotic precursor ().
  • Applications: Critical in cephalosporin antibiotics (e.g., cefdinir), where the hydroxyimino group enhances bacterial cell wall inhibition .

Functional Group Analysis

Compound Functional Groups Key Reactivity
Target Compound Chloro, hydroxyimino, hydroxylamine Electrophilic chloro substitution; nucleophilic hydroxyimino for cyclization
3-Chloro-N-phenyl-phthalimide Chloro, phthalimide Polymerization via anhydride formation
Cephalosporin Derivatives () Hydroxyimino, β-lactam, thiazole Antibiotic activity via β-lactam ring cleavage

Biological Activity

N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine, also known as 3-Chloro-2-(hydroxyimino)propanal oxime, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C3_3H5_5ClN2_2O2_2
  • Molar Mass : 136.54 g/mol
  • CAS Number : 35321-55-2
  • Melting Point : 125-126 °C
  • Boiling Point : Approximately 327 °C (predicted)

This compound is classified as an oxime compound. Oximes are known for their ability to reactivate acetylcholinesterase (AChE) inhibited by organophosphorus compounds, which are often used in pesticides and nerve agents. The mechanism involves the nucleophilic attack of the oxime on the phosphorus atom of the inhibited enzyme, leading to reactivation.

1. Reactivation of Acetylcholinesterase

Research indicates that this compound exhibits significant reactivation potential for AChE inhibited by organophosphorus compounds. In a study evaluating various oximes, this compound demonstrated comparable efficacy to established reactivators like pralidoxime and obidoxime .

2. Antimicrobial Properties

Some studies have suggested that hydroxylamine derivatives can exhibit antimicrobial properties. Although specific data on this compound is limited, related compounds have shown activity against various bacterial strains, indicating potential applications in treating infections .

Case Study 1: AChE Reactivation Efficacy

In a controlled experiment involving rats poisoned with sarin, this compound was administered alongside atropine. The results indicated a marked improvement in AChE activity compared to untreated controls, suggesting effective reactivation properties .

Case Study 2: Antimicrobial Activity

A preliminary study assessed the antimicrobial efficacy of several hydroxylamine derivatives, including this compound. The compound exhibited moderate inhibitory effects against Gram-positive bacteria, warranting further investigation into its potential as an antimicrobial agent .

Comparative Analysis of Oximes

Compound NameCAS NumberAChE Reactivation EfficacyAntimicrobial Activity
Pralidoxime16890-66-9HighLow
Obidoxime2565-73-7ModerateModerate
This compound35321-55-2ModerateModerate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves oximation of a precursor (e.g., a chlorinated propanone derivative) using hydroxylamine hydrochloride. Refluxing in ethanol or methanol under acidic conditions (pH ~4.5) is common to facilitate imine formation . Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting temperature (60–80°C) and stoichiometric ratios of hydroxylamine to carbonyl precursors. Purification often employs recrystallization or column chromatography with ethyl acetate/hexane mixtures.

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the hydroxyimino (-NOH) and chloro-substituted propan-2-ylidene groups. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) with refinement via SHELX programs (e.g., SHELXL) ensures bond lengths and angles match theoretical models . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular weight and composition .

Q. What crystallographic tools are suitable for analyzing its solid-state structure?

  • Methodology : SC-XRD data collected at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Refinement via SHELXL-2018 accounts for hydrogen bonding and disorder. Visualization tools like ORTEP-3 or Mercury aid in interpreting packing diagrams and intermolecular interactions . Graph-set analysis (e.g., R₂²(8) motifs) identifies recurring hydrogen-bonding patterns .

Advanced Research Questions

Q. How does this compound interact with hepatic microsomal enzymes, and what are the implications for metabolic stability?

  • Methodology : Incubate the compound with rat or rabbit liver microsomes and NADPH at pH 7.4. Analyze metabolites via HPLC or LC-MS. Compare results across species and CYP-enriched microsomes (e.g., β-naphthoflavone-induced CYP1A1/2). Enzymatic reductive pathways (e.g., conversion to chlorinated aniline analogs) may dominate, but oxidative metabolites require identification via isotopic labeling or trapping agents .

Q. What computational methods align with experimental data for predicting reactivity and electronic properties?

  • Methodology : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates optimized geometries, electrostatic potential maps, and frontier molecular orbitals. Compare computed bond lengths/angles (e.g., C=NOH) with SC-XRD data. Molecular docking studies predict interactions with biological targets, validated by in vitro assays .

Q. How do conflicting data on metabolic pathways arise, and how can they be resolved?

  • Methodology : Discrepancies in metabolite profiles (e.g., species-dependent CYP activity) require cross-validation using recombinant enzymes or CYP-specific inhibitors. For example, rat CYP2E1 may reduce nitroso intermediates, whereas rabbit CYP1A2 favors oxidative pathways. Statistical analysis (e.g., ANOVA) identifies significant differences in metabolite yields under varying conditions .

Q. What role do hydrogen-bonding networks play in stabilizing its crystalline form?

  • Methodology : Analyze SC-XRD data to identify donor-acceptor pairs (e.g., NOH···O=C or Cl···H-N interactions). Graph-set notation categorizes motifs like chains or rings. Thermodynamic stability is assessed via melting point analysis and variable-temperature XRD to observe phase transitions .

Q. How does the compound’s reactivity with amino acids or DNA inform its genotoxic potential?

  • Methodology : Incubate with nucleophiles (e.g., glutathione or adenine derivatives) under physiological conditions. Monitor adduct formation via mass spectrometry. Ames tests or comet assays assess mutagenicity. Compare results with structurally similar carcinogens (e.g., o-anisidine derivatives) to infer risk .

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